molecular formula C22H30O4 B14783073 3-[[(1R,4aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione

3-[[(1R,4aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione

Cat. No.: B14783073
M. Wt: 358.5 g/mol
InChI Key: JJWITJNSXCXULM-VGFITYGFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ilimaquinone can be synthesized through a radical decarboxylation and quinone addition reaction . The synthesis involves the use of various reagents and conditions, such as sodium/benzophenone for THF and Et2O distillation, and calcium hydride for CH2Cl2 and toluene distillation . The reaction is typically carried out under an argon atmosphere in dry, freshly distilled solvents under anhydrous conditions .

Industrial Production Methods: Currently, there is limited information on the industrial production methods of ilimaquinone. Most of the compound is obtained through extraction from marine sponges, which is not yet scalable for industrial production.

Chemical Reactions Analysis

Types of Reactions: Ilimaquinone undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine.

Major Products: The major products formed from these reactions include various quinone derivatives, which retain the core structure of ilimaquinone but with different functional groups attached .

Scientific Research Applications

Comparison with Similar Compounds

Ilimaquinone is compared with other marine sponge-derived sesquiterpenoid quinones, such as avarol, ethylsmenoquinone, and smenoquinone . These compounds share similar structures but differ in their biological activities and potency:

    Avarol: Known for its strong antimicrobial and anticancer properties.

    Ethylsmenoquinone: Exhibits anti-inflammatory and anticancer activities.

    Smenoquinone: Shows moderate antimicrobial and anti-inflammatory properties.

Ilimaquinone stands out due to its broad spectrum of biological activities and its unique mechanism of action, particularly its ability to inhibit pyruvate dehydrogenase kinase 1 and key viral proteins .

Properties

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

IUPAC Name

3-[[(1R,4aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C22H30O4/c1-13-7-6-8-18-21(13,3)10-9-14(2)22(18,4)12-15-19(24)16(23)11-17(26-5)20(15)25/h11,14,18,24H,1,6-10,12H2,2-5H3/t14?,18?,21-,22-/m1/s1

InChI Key

JJWITJNSXCXULM-VGFITYGFSA-N

Isomeric SMILES

CC1CC[C@]2(C([C@]1(C)CC3=C(C(=O)C=C(C3=O)OC)O)CCCC2=C)C

Canonical SMILES

CC1CCC2(C(C1(C)CC3=C(C(=O)C=C(C3=O)OC)O)CCCC2=C)C

Origin of Product

United States

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